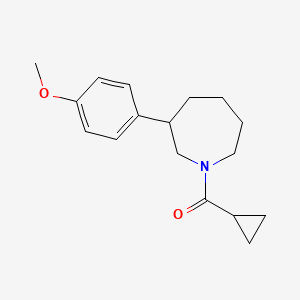
3-(Quinazolin-4-ylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinazolin-4-ylamino)benzoic acid is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline moiety attached to a benzoic acid group, making it a valuable scaffold in medicinal chemistry.
作用机制
Target of Action
Quinazolin-4-one derivatives, a class of compounds to which our compound belongs, have been reported to inhibit α-glucosidase . α-glucosidase is a key enzyme responsible for the digestion of carbohydrates in the small intestine of humans .
Mode of Action
Related quinazolin-4-one derivatives have been shown to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose for absorption in the small intestine . The inhibition of this enzyme can help manage blood glucose levels, particularly after meals, which is beneficial for individuals with diabetes .
Biochemical Pathways
By inhibiting α-glucosidase, related quinazolin-4-one derivatives can affect the carbohydrate digestion pathway . This inhibition can slow down carbohydrate digestion, resulting in a slower release and absorption of glucose into the bloodstream .
Result of Action
Related quinazolin-4-one derivatives have been reported to have significant inhibitory effects on α-glucosidase . This inhibition can help manage postprandial hyperglycemia (high blood sugar after meals), which is beneficial for individuals with diabetes .
生化分析
Biochemical Properties
Quinazoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinazoline derivatives have been shown to have a broad spectrum of antimicrobial activity and have been found to inhibit biofilm formation in Pseudomonas aeruginosa
Molecular Mechanism
Quinazoline derivatives have been shown to have a wide range of pharmacological effects, including enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
Quinazoline derivatives have been shown to have significant biological activities, suggesting that they may interact with various enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinazolin-4-ylamino)benzoic acid typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the reaction of anthranilic acid with formamide or formic acid under reflux conditions.
Amination: The quinazoline core is then subjected to amination using suitable amines.
Coupling with Benzoic Acid: The final step involves coupling the aminated quinazoline with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions
3-(Quinazolin-4-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学研究应用
3-(Quinazolin-4-ylamino)benzoic acid has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
4-(Quinazolin-4-ylamino)butanoic acid: Similar structure with a butanoic acid group instead of a benzoic acid group.
3-(2-(4-ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid: Contains an ethynylstyryl group, showing different biological activities.
Uniqueness
3-(Quinazolin-4-ylamino)benzoic acid is unique due to its specific combination of the quinazoline and benzoic acid moieties, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
IUPAC Name |
3-(quinazolin-4-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASGTMKCYAFHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone](/img/structure/B2775899.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)
![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)

![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)
![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/new.no-structure.jpg)

![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)
